elaidic alcohol chemical and physical properties
elaidic alcohol chemical and physical properties
An In-depth Technical Guide to Elaidic Alcohol: Physicochemical Properties and Research Applications
Introduction
Elaidic alcohol, systematically known as (9E)-octadecen-1-ol, is a monounsaturated fatty alcohol. It is the trans isomer of oleyl alcohol and is structurally characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon position.[1][2] This compound is typically produced through the hydrogenation of elaidic acid or its esters.[3][4][5] While its cis counterpart, oleyl alcohol, is more common in nature, elaidic alcohol holds significant value in various research and industrial domains due to its distinct physicochemical properties imparted by the trans double bond.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of elaidic alcohol, outlines its synthesis and reactivity, details its applications in scientific research, and provides essential protocols for its handling and analysis.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application in research and development. Elaidic alcohol is identified by a unique set of chemical descriptors.
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IUPAC Name: (E)-octadec-9-en-1-ol[2]
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Synonyms: Elaidyl alcohol, trans-9-Octadecen-1-ol, (9E)-9-Octadecen-1-ol[1][3][6]
The structural formula highlights a long hydrocarbon tail, which confers its lipophilic character, and a terminal hydroxyl group, which provides a site for hydrophilic interactions and chemical modification.
Caption: Synthesis of Elaidic Alcohol via selective hydrogenation.
Chemical Reactivity
Elaidic alcohol's reactivity is governed by its two primary functional groups: the terminal hydroxyl (-OH) group and the internal carbon-carbon double bond (C=C).
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Reactions of the Hydroxyl Group: As a primary alcohol, the -OH group can undergo standard alcohol reactions such as esterification with carboxylic acids or acyl chlorides to form elaidyl esters, and oxidation to yield elaidic aldehyde or elaidic acid, depending on the reaction conditions and oxidizing agent used.
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Reactions of the Double Bond: The trans double bond can participate in addition reactions. For example, catalytic hydrogenation with a strong catalyst (e.g., Pd/C) will reduce the double bond to yield stearyl alcohol. It can also undergo halogenation (addition of Br₂ or Cl₂) and epoxidation.
Applications in Scientific Research and Drug Development
Elaidic alcohol is more than a simple fatty alcohol; it is a valuable molecular tool with specific applications stemming from its unique structure.
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Probing Model Lipid Membranes: A primary application is in the formation of bimolecular films and synthetic lipid membranes. [3][4]The rigid, linear structure of elaidic alcohol, compared to the "kinked" structure of its cis isomer, allows researchers to systematically study how changes in lipid geometry and packing density affect membrane properties like fluidity, permeability, and stability. This is crucial for understanding the biophysics of cell membranes. [4]* Antiviral Activity: Research has demonstrated that elaidic alcohol possesses potent activity against certain enveloped viruses, including Herpes Simplex Virus 2 (HSV-2) and the bacteriophage ϕ6, with reported IC₅₀ values of 1.9 µM and 0.4 µM, respectively. [3][4]The proposed mechanism involves the disruption of the viral lipid envelope, highlighting a potential avenue for developing novel antiviral agents that target the physical integrity of viruses rather than viral enzymes.
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Cosmetics and Drug Formulation: Due to its properties as an emollient (softening and soothing the skin) and an emulsifier (stabilizing oil-water mixtures), elaidic alcohol is used in the cosmetic and personal care industries. [1]Its non-toxic and biodegradable nature makes it a favorable ingredient. [1]In drug development, it can be used as a lubricant or in the formulation of surfactants to improve the solubility and delivery of active pharmaceutical ingredients (APIs). [1][7]
Experimental Protocols and Methodologies
To ensure reproducibility and accuracy, standardized protocols for handling and analysis are essential.
Protocol: Preparation of Stock Solutions
This protocol describes a self-validating system for preparing stock solutions for cell culture or biochemical assays. The choice of solvent is critical and based on the experimental context and required concentration.
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Pre-analysis: Weigh the required amount of elaidic alcohol (purity ≥98%) in a sterile, conical tube using an analytical balance.
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Solvent Selection: Based on the solubility data (Table 1), select an appropriate organic solvent. For biological assays, DMSO is often preferred due to its high solubilizing power and miscibility with aqueous media. For other applications, ethanol may be suitable.
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Dissolution: Add the solvent to the elaidic alcohol to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).
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Inert Atmosphere (Causality): For long-term stability and to prevent potential oxidation at the double bond, it is best practice to handle the solvent and resulting solution under an inert gas like argon or nitrogen. This step is a self-validating measure to ensure the integrity of the compound over time, mirroring best practices for handling unsaturated lipids. [8]5. Solubilization: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution if necessary.
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Sterilization & Storage: If for cell culture use, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO). Aliquot into sterile cryovials and store at -20°C for long-term stability (≥ 4 years). [3]
Caption: Workflow for preparing a sterile stock solution of Elaidic Alcohol.
Safety, Handling, and Storage
While elaidic alcohol is not considered acutely toxic, proper laboratory safety precautions are necessary.
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Hazard Identification: It is classified as a skin irritant. [2]GHS pictograms typically include GHS07 (Exclamation Mark). * Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. If handling large quantities of powder, a dust mask is recommended. * Handling: Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling.
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Storage: For maximum stability, elaidic alcohol should be stored in a tightly sealed container at -20°C. [3][4]Some suppliers may ship the product on wet ice and recommend storage at 2-8°C for shorter terms. [3]The stability is reported to be at least 4 years when stored at -20°C. [3]
Conclusion
Elaidic alcohol is a monounsaturated fatty alcohol whose value in scientific and industrial applications is derived directly from the trans configuration of its double bond. This structural feature confers distinct physical properties, such as a higher melting point and a more linear molecular shape than its cis isomer. These characteristics make it an indispensable tool for studying the biophysical properties of lipid membranes. Furthermore, its demonstrated antiviral activity and its utility as an emollient and emulsifier underscore its broader potential in drug development and materials science. A thorough understanding of its chemical and physical properties, coupled with rigorous handling and experimental protocols, is paramount for leveraging its full potential in research and development.
References
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Elaidyl Alcohol | CAS 506-42-3. Biomol.de. [Link]
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Elaidic alcohol | C18H36O | CID 5367665. PubChem, National Institutes of Health. [Link]
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Elaidyl Alcohol | CAS No : 506-42-3. Pharmaffiliates. [Link]
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Elaidic alcohol (CAS 506-42-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
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Elaidyl alcohol - 506-42-3, C18H36O, density, melting point, boiling point. ChemSynthesis. [Link]
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Safety Data Sheet: Ethyl alcohol. Carl ROTH. [Link]
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Elaidic acid. Wikipedia. [Link]
- Fatty alcohol mixtures and ethoxylates thereof showing improved low-temperature behavior.
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